

Application Notes and Protocols for Maintaining Pluripotent Stem Cells with Go 6983

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Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

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Introduction

Go 6983 is a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, including PKC α , PKC β , PKC γ , PKC δ , and PKC ζ [1]. In the field of stem cell biology, **Go 6983** has emerged as a critical small molecule for maintaining the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) across various species, including mouse, rat, and human[1][2][3]. Its application is particularly prominent in protocols for deriving and sustaining naive pluripotent states, which more closely resemble the pre-implantation epiblast. This document provides detailed application notes and experimental protocols for the use of **Go 6983** in pluripotent stem cell (PSC) culture.

Mechanism of Action

Go 6983 maintains pluripotency primarily by inhibiting PKC signaling pathways that promote differentiation. A key mechanism involves the upregulation of the pluripotency factor Prdm14[4]. Increased Prdm14 expression leads to the repression of de novo DNA methyltransferases (Dnmt3a and Dnmt3b), resulting in global DNA hypomethylation, a hallmark of the naive pluripotent state[4].

Furthermore, **Go 6983** treatment influences the epigenetic landscape of PSCs by modulating histone modifications. It has been shown to decrease the repressive histone mark H3K9 methylation at the promoter of Prdm14, thereby promoting its expression[4]. Additionally, inhibition of PKC signaling helps maintain an ESC-specific chromatin structure by reducing H3K27me3 levels at pluripotency gene loci[5].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and application of **Go 6983** in pluripotent stem cell culture.

Table 1: **Go 6983** Inhibitory Activity (IC50)

PKC Isoform	IC50 (nM)
PKC α	7
PKC β	7
PKC γ	6
PKC δ	10
PKC ζ	60
PKC μ	20000

Data sourced from manufacturer datasheets and publications.[1]

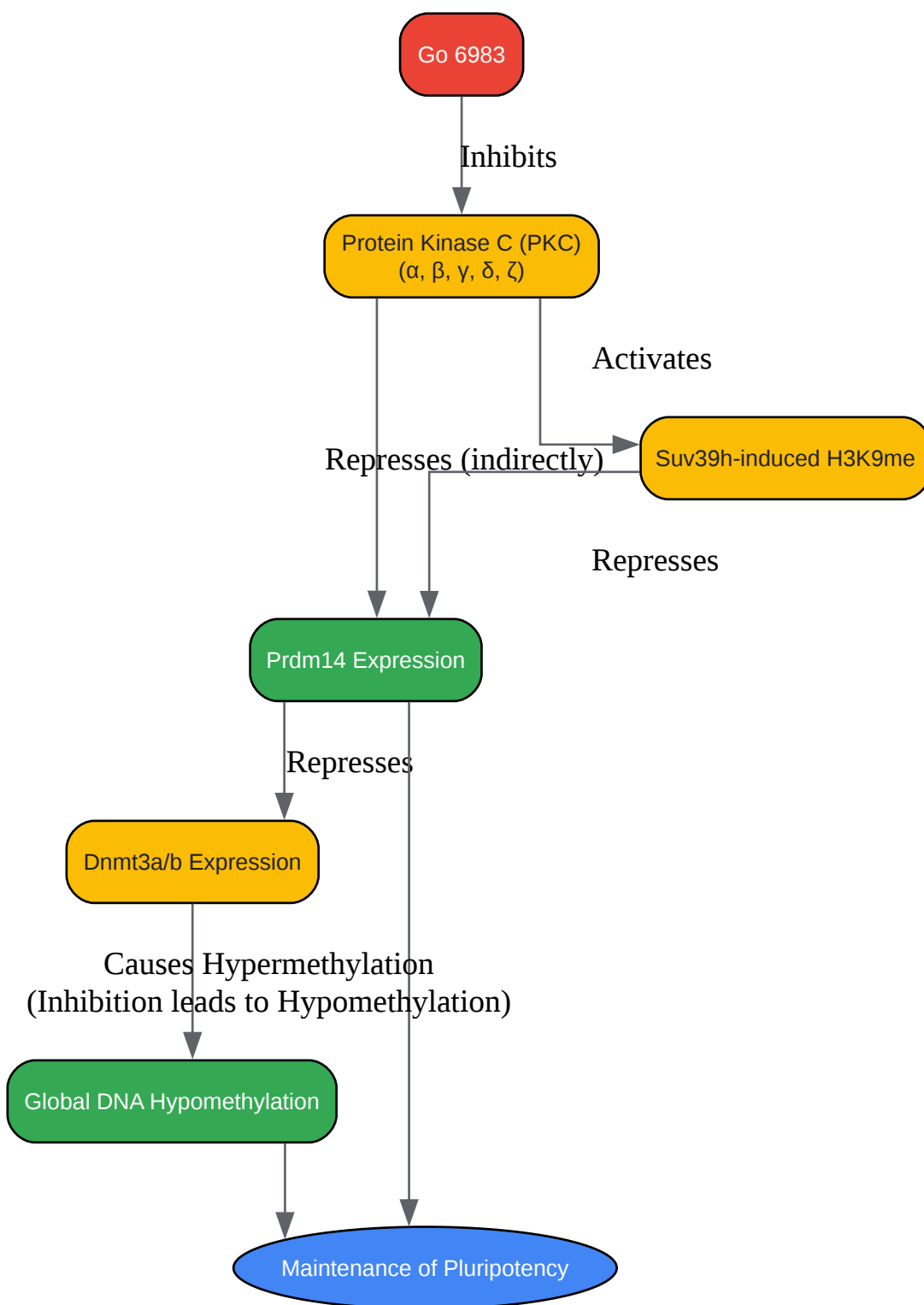
Table 2: Recommended Working Concentrations for PSC Maintenance

Cell Type	Recommended Concentration	Culture Medium/Condition
Human Naïve PSCs	2 μ M	t2iL+Go Medium
Rat ESCs	5 μ M	Standard ESC medium
Mouse ESCs	0.5 - 2 μ M	2i/LIF or serum/LIF

Concentrations may require optimization based on the specific cell line and culture conditions.

Signaling Pathway and Experimental Workflow

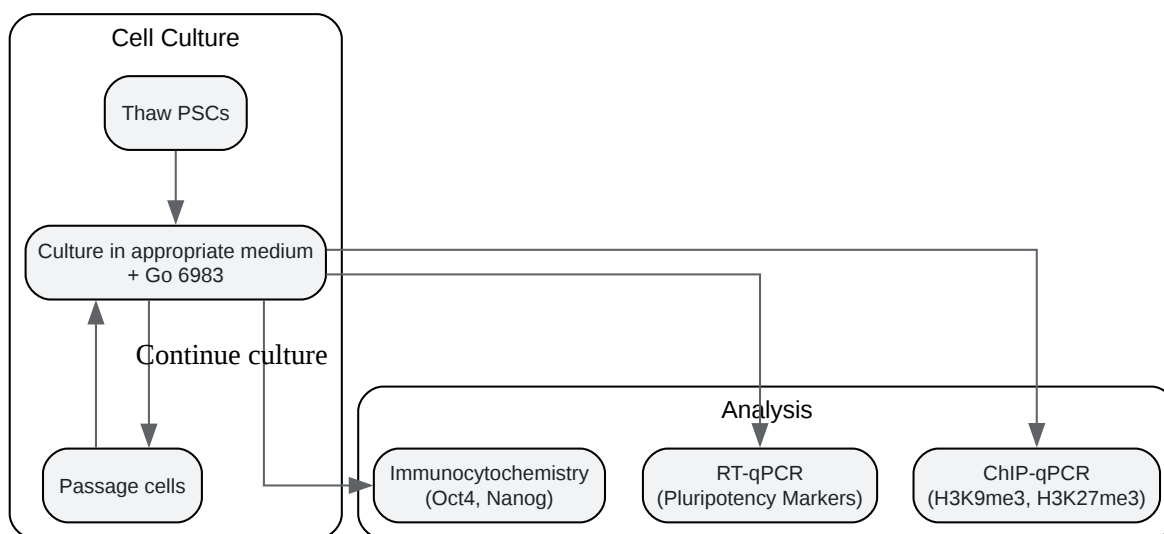
Signaling Pathway of **Go 6983** in Pluripotency Maintenance



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Caption: Signaling pathway of **Go 6983** in maintaining pluripotency.

Experimental Workflow for PSC Culture with **Go 6983**



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Caption: General experimental workflow for PSC maintenance and analysis with **Go 6983**.

Experimental Protocols

1. Preparation of **Go 6983** Stock Solution

- **Go 6983** is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 1 mg of **Go 6983** (MW: 442.51 g/mol) in 226 μ L of sterile DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.

2. Culture of Human Naive Pluripotent Stem Cells in t2iL+Go Medium

This protocol is adapted for the culture of naive human PSCs.

t2iL+Go Medium Composition:

- DMEM/F12
- 20% KnockOut Serum Replacement
- 1% Non-Essential Amino Acids
- 1 mM L-Glutamine
- 0.1 mM β -mercaptoethanol
- 10 ng/mL human LIF
- 1 μ M PD0325901 (MEK inhibitor)
- 3 μ M CHIR99021 (GSK3 inhibitor)
- 2 μ M **Go 6983**

Protocol:

- Coat culture plates with an appropriate matrix (e.g., feeder cells or feeder-free matrix like Geltrex).
- Thaw naive hPSCs and plate them onto the prepared culture plates in t2iL+Go medium supplemented with a ROCK inhibitor (e.g., 10 μ M Y-27632) for the first 24 hours to enhance survival.
- Change the medium daily with fresh t2iL+Go medium.
- Passage the cells every 4-6 days, or when colonies become large and start to touch. Dissociate colonies into small clumps using a gentle enzyme-free dissociation reagent.

3. Immunocytochemistry for Pluripotency Markers

- Culture PSCs with and without **Go 6983** on coverslips or in chamber slides.

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4 and Nanog).
- Wash three times with PBS.
- Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- Incubate with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes to visualize nuclei.
- Mount the coverslips and visualize using a fluorescence microscope.

4. Quantitative RT-PCR (RT-qPCR) for Pluripotency Gene Expression

- Isolate total RNA from PSCs cultured with and without **Go 6983** using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using SYBR Green master mix and primers specific for pluripotency genes (e.g., OCT4, NANOG) and a housekeeping gene (e.g., GAPDH).
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Primer Sequences for RT-qPCR:

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
hOCT4	FWD: GACAACAATGAGAACCTTCA GGAGA	REV: CTGGCGCCGGTTACAGAAC CA
hNANOG	FWD: TTTGTGGGCCTGAAGAAAA CT	REV: AGGGCTGTCCTGAATAAGC AG
hGAPDH	FWD: GAAGGTGAAGGTCGGAGTC A	REV: GAAGATGGTGATGGGATTTC

5. Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications

- Crosslink PSCs cultured with and without **Go 6983** with 1% formaldehyde for 10 minutes at room temperature.
- Quench the crosslinking reaction with 125 mM glycine.
- Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
- Immunoprecipitate the chromatin with antibodies against specific histone modifications (e.g., H3K9me3, H3K27me3) or a negative control IgG.
- Reverse the crosslinks and purify the immunoprecipitated DNA.
- Perform qPCR using primers flanking the promoter regions of pluripotency genes.

Primer Sequences for ChIP-qPCR (Human NANOG Promoter):

Target	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
NANOG Promoter	CCTCCCTCCCCATTAAATA CCC	GGCCTGAGGGATAGCTTGT TTG

Conclusion

Go 6983 is a valuable tool for the maintenance of pluripotent stem cells, particularly for establishing and sustaining the naive state. Its mechanism of action through PKC inhibition and subsequent epigenetic modifications provides a robust method to prevent spontaneous differentiation. The protocols provided herein offer a framework for the successful application of **Go 6983** in PSC culture and analysis. Researchers should optimize concentrations and culture conditions for their specific cell lines to achieve the best results.

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